

# physical and chemical properties of Methyl 4-bromo-5-formylthiophene-2-carboxylate

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## Compound of Interest

Compound Name: Methyl 4-bromo-5-formylthiophene-2-carboxylate

Cat. No.: B1611886

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An In-depth Technical Guide to **Methyl 4-bromo-5-formylthiophene-2-carboxylate**

## Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics and advanced materials. Among these, heterocyclic compounds, particularly thiophene derivatives, have consistently demonstrated their value. This guide focuses on a uniquely functionalized scaffold: **Methyl 4-bromo-5-formylthiophene-2-carboxylate**. This molecule is not merely a static structure but a dynamic tool, engineered with three distinct and strategically positioned functional groups, offering a trifecta of reactive sites for complex molecular architecture.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the compound's inherent chemical logic. We will explore its physical and chemical properties, delve into its reactivity, and provide field-proven protocols for its synthesis and characterization. The causality behind experimental choices is emphasized, reflecting a philosophy of self-validating and robust scientific methodology.

## Core Molecular Identity and Physicochemical Profile

**Methyl 4-bromo-5-formylthiophene-2-carboxylate** (CAS No. 648412-59-3) is a polysubstituted thiophene derivative. Its utility in synthesis is derived from the orthogonal reactivity of its functional groups.<sup>[1]</sup> The core attributes of this compound are summarized below.

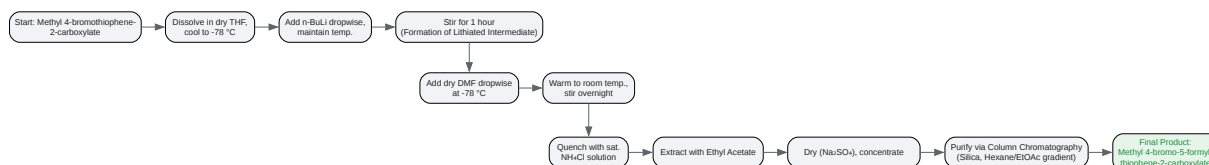
Parameter	Value	Source(s)
IUPAC Name	methyl 4-bromo-5-formyl-2-thiophenecarboxylate	<sup>[2]</sup>
CAS Number	648412-59-3	<sup>[1]</sup> <sup>[3]</sup>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>3</sub> S	<sup>[1]</sup>
Molecular Weight	249.08 g/mol	<sup>[3]</sup>
Melting Point	95-97 °C	<sup>[2]</sup>
Appearance	Solid (Predicted)	N/A
InChI Key	ICGKCURLFHIUDC-UHFFFAOYSA-N	<sup>[1]</sup>

## Structural Analysis

The molecule's power lies in its architecture: a central thiophene ring, which is an electron-rich aromatic system, decorated with an electron-withdrawing formyl group, a versatile bromo substituent, and a methyl ester.<sup>[1]</sup> The specific arrangement—a 2,4,5-substitution pattern—creates a unique electronic and steric environment that dictates its reactivity.

- **Thiophene Core:** Provides a stable aromatic scaffold and influences the reactivity of its substituents.
- **Methyl Ester Group (-COOCH<sub>3</sub>) at C2:** An electron-withdrawing group that can be hydrolyzed, reduced, or converted to an amide.
- **Bromo Group (-Br) at C4:** A key functional handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Heck), or for lithiation.<sup>[1]</sup>

- Formyl Group (-CHO) at C5: A versatile aldehyde that can undergo nucleophilic addition, oxidation, reduction, and condensation reactions.[1]



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## References

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